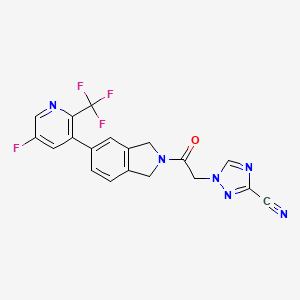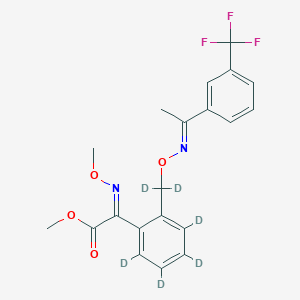
Trifloxystrobin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifloxystrobin-d6 is a deuterated form of trifloxystrobin, a fungicide widely used in agriculture. The compound is primarily used as an internal standard for the quantification of trifloxystrobin in various analytical applications . The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques due to its distinct mass difference .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifloxystrobin-d6 involves the incorporation of deuterium atoms into the trifloxystrobin molecule. One common method includes the use of deuterated reagents in the synthesis process. For example, m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime can be used as starting materials . The reaction typically involves a heterogeneous system consisting of an inorganic alkaline solution and an organic solvent, with a catalyst to facilitate the etherification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving phase transfer catalysts to increase reaction speed and reduce production cycles . The use of solvent recovery systems helps minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Trifloxystrobin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Trifloxystrobin-d6 is extensively used in scientific research due to its stability and distinct isotopic signature. Some applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of trifloxystrobin.
Environmental Studies: Helps in studying the environmental fate and degradation of trifloxystrobin.
Agricultural Research: Used to assess the efficacy and residue levels of trifloxystrobin in various crops.
Pharmacokinetics: Deuterium substitution affects the pharmacokinetic and metabolic profiles of drugs, making this compound useful in drug development studies.
Mechanism of Action
Trifloxystrobin-d6, like trifloxystrobin, interferes with the mitochondrial respiration pathway in fungi. It inhibits the electron transport chain, leading to the disruption of ATP synthesis and ultimately causing fungal cell death . The primary molecular target is the cytochrome bc1 complex, which is crucial for energy production in fungal cells .
Comparison with Similar Compounds
Similar Compounds
Kresoxim-methyl: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: Known for its broad-spectrum activity against various fungal pathogens.
Azoxystrobin: Widely used in agriculture for its effectiveness against a range of fungal diseases.
Uniqueness
Trifloxystrobin-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for precise quantification in mass spectrometry . This makes this compound particularly valuable in research settings where accurate measurement of trifloxystrobin levels is essential.
Properties
Molecular Formula |
C20H19F3N2O4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl (2Z)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18-/i4D,5D,7D,10D,12D2 |
InChI Key |
ONCZDRURRATYFI-XIUGLJPYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])/C(=N/OC)/C(=O)OC)C([2H])([2H])O/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)[2H])[2H] |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


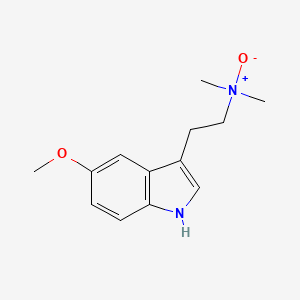
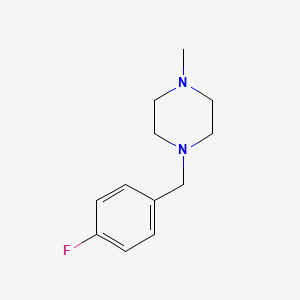
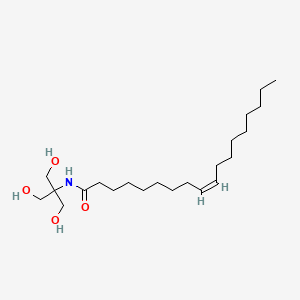
![methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860679.png)
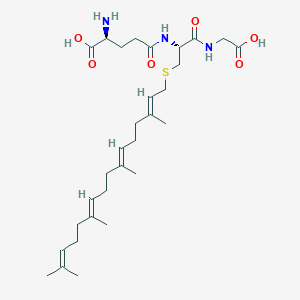

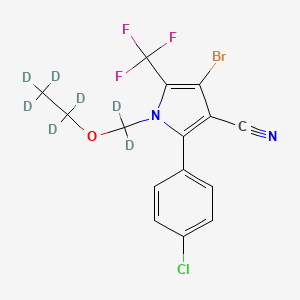
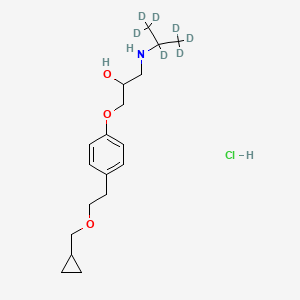
![methyl (2Z)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860695.png)

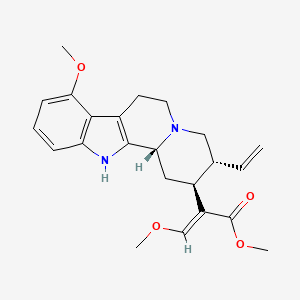

![[3-hydroxy-2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]amino]propyl] (Z)-octadec-9-enoate](/img/structure/B10860746.png)
